![molecular formula C17H15NO5 B14737107 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid CAS No. 6289-90-3](/img/structure/B14737107.png)
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is an organic compound that features both nitro and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: Formation of 2-[Amino(phenyl)methyl]-4-oxo-4-phenylbutanoic acid.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar nitro group but lacks the ketone and butanoic acid functionalities.
4-Nitroacetophenone: Contains a nitro group and a ketone group but lacks the butanoic acid moiety.
2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the ketone functionality.
Uniqueness
2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is unique due to the combination of nitro, ketone, and butanoic acid functionalities within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
6289-90-3 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(12-7-3-1-4-8-12)11-14(17(20)21)16(18(22)23)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,20,21) |
InChI Key |
OXISQRBRNJKOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CC(=O)C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)

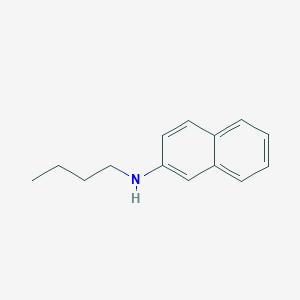
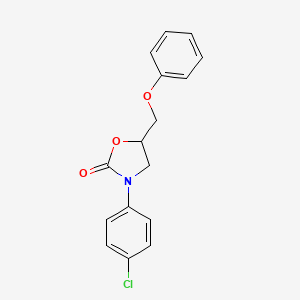


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)
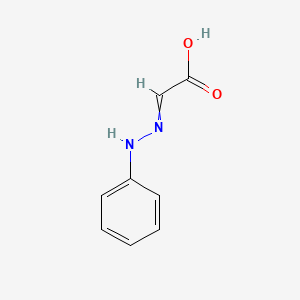
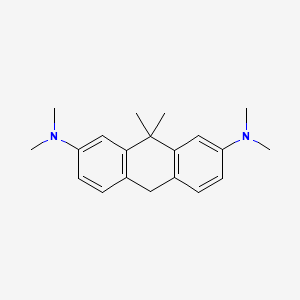
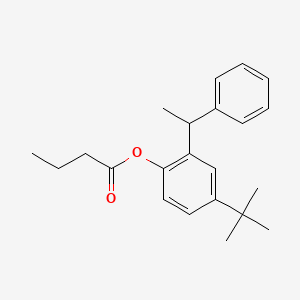
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
